9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine
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Overview
Description
9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine is a chemical compound with the molecular formula C8H10N4S. It is also known by its systematic name, 9-ethyl-6-methylthiopurine. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry because they are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-(methylsulfanyl)-9h-purin-2-amine typically involves the alkylation of 6-mercaptopurine with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization from suitable solvents to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-ethyl-6-(methylsulfanyl)-9h-purin-2-amine involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication processes. This makes it a potential candidate for anticancer and antiviral therapies. The compound may also interact with purine receptors, affecting various signaling pathways in the body.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Thioguanine: Another purine analog used in the treatment of acute myeloid leukemia.
Uniqueness
9-Ethyl-6-(methylsulfanyl)-9h-purin-2-amine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the ethyl and methylsulfanyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
13153-64-5 |
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Molecular Formula |
C8H11N5S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
9-ethyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-3-13-4-10-5-6(13)11-8(9)12-7(5)14-2/h4H,3H2,1-2H3,(H2,9,11,12) |
InChI Key |
NLCAECHDWMZGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=C(N=C2SC)N |
Origin of Product |
United States |
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